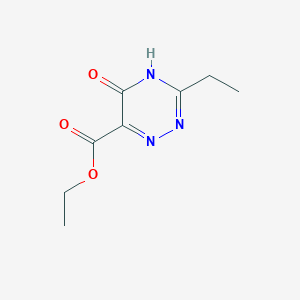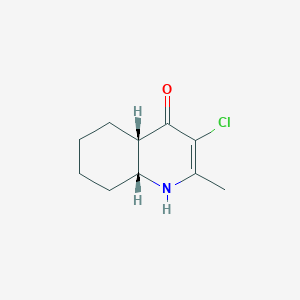
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol is a complex organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science. This particular compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a hydroxyl group attached to a hexahydroquinoline ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline ring. The introduction of the chlorine atom and the hydroxyl group can be achieved through selective halogenation and hydroxylation reactions, respectively. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine group can produce an amino derivative.
Aplicaciones Científicas De Investigación
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound finds use in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The chlorine and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure without the hexahydro ring and additional functional groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used for treating autoimmune diseases.
Uniqueness
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
(4aS,8aR)-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H14ClNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h7-8,12H,2-5H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
MBAIFRJZYOIGOT-JGVFFNPUSA-N |
SMILES isomérico |
CC1=C(C(=O)[C@H]2CCCC[C@H]2N1)Cl |
SMILES canónico |
CC1=C(C(=O)C2CCCCC2N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)
![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
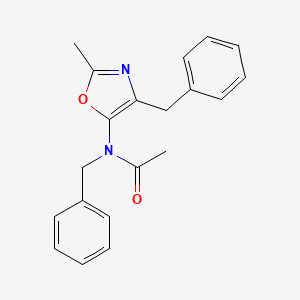
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)hexahydrofuro[3,4-b]furan-2-ol](/img/structure/B12896360.png)
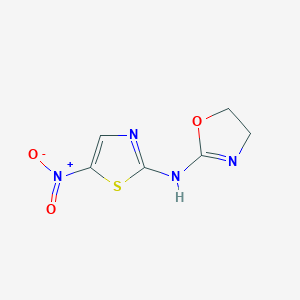

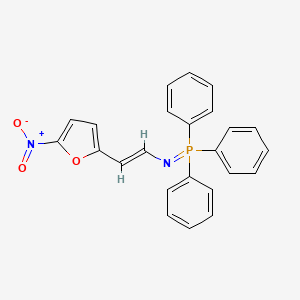
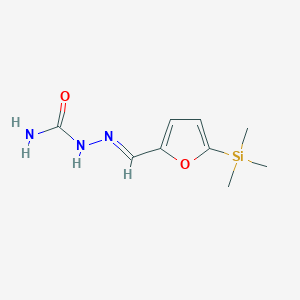
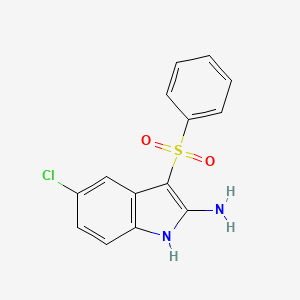
![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
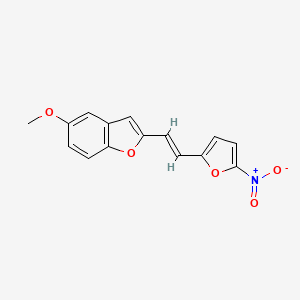
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
